molecular formula C14H12ClN3O2S B7849565 4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B7849565
M. Wt: 321.8 g/mol
InChI Key: ZIMDCIHIQNKGBF-UHFFFAOYSA-N
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Description

4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents and subsequent introduction of the dimethoxyphenyl and methylsulfanyl groups through substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide (NaOCH3) and methyl iodide (CH3I).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.

Industry: Utilized in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidine

  • 4-Chloro-6-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidine

  • 4-Chloro-6-(3,4-dimethoxyphenyl)isoxazolo[5,4-d]pyrimidine

Uniqueness: 4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-chloro-6-(3,4-dimethoxyphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-19-10-5-4-8(6-11(10)20-2)12-9(7-16)13(15)18-14(17-12)21-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMDCIHIQNKGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC(=N2)SC)Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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